Acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol
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Overview
Description
Acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol is an organosilicon compound that features both acetic acid and silyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol typically involves the reaction of acetic acid with a silylating agent. One common method is the hydrosilylation of an alkyne with a silyl hydride in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum or rhodium complexes
Solvent: Toluene or dichloromethane
Temperature: Room temperature to 80°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding silanols or siloxanes
Reduction: Formation of silyl ethers
Substitution: Replacement of silyl group with other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products
The major products formed from these reactions include silanols, siloxanes, silyl ethers, and various substituted derivatives.
Scientific Research Applications
Acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol has several scientific research applications:
Biology: Investigated for its potential use in the modification of biomolecules to enhance stability and bioavailability.
Medicine: Explored for its role in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of specific products, and enhance the overall reactivity of the compound. The molecular pathways involved include:
Stabilization of intermediates: The silyl group can stabilize carbocations and radicals, making certain reactions more favorable.
Facilitation of reactions: The presence of the silyl group can lower the activation energy of certain reactions, leading to higher yields and selectivity.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Another silyl-substituted alkyne with similar reactivity but different steric properties.
Triethylsilylacetylene: Similar to trimethylsilylacetylene but with bulkier substituents, affecting its reactivity and applications.
Dimethylphenylsilylacetylene: Features a phenyl group, which can influence the electronic properties and reactivity of the compound.
Uniqueness
Acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol is unique due to its combination of acetic acid and silyl functionalities, which allows for versatile reactivity and a wide range of applications. Its specific structure provides a balance between steric hindrance and electronic effects, making it a valuable compound in both academic and industrial research.
Properties
CAS No. |
62621-29-8 |
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Molecular Formula |
C10H22O3Si |
Molecular Weight |
218.36 g/mol |
IUPAC Name |
acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol |
InChI |
InChI=1S/C8H18OSi.C2H4O2/c1-5-10(4,6-2)8(3)7-9;1-2(3)4/h9H,3,5-7H2,1-2,4H3;1H3,(H,3,4) |
InChI Key |
WYZFLDBEYXJCPM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)C(=C)CO.CC(=O)O |
Origin of Product |
United States |
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